molecular formula C24H40O5 B227686 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid CAS No. 15073-87-7

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid

Cat. No. B227686
CAS RN: 15073-87-7
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OJGXVJBCSA-N
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Description

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is a trihydroxy-5β-cholanic acid that is 5β-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7, and 12 . It is a human metabolite and has a role in biological processes .


Molecular Structure Analysis

The molecular formula of 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is C24H40O5 . Its InChI is InChI=1S/C24H40O5/c1- 13 (4- 7- 21 (28) 29) 16- 5- 6- 17- 22- 18 (12- 20 (27) 24 (16,17) 3) 23 (2) 9- 8- 15 (25) 10- 14 (23) 11- 19 (22) 26/h13- 20,22,25- 27H,4- 12H2,1- 3H3, (H,28,29) /t13- ,14+,15+,16- ,17+,18+,19- ,20+,22+,23+,24- /m1/s1 .


Physical And Chemical Properties Analysis

The average mass of 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is 408.572 Da and its mono-isotopic mass is 408.28757 Da .

Scientific Research Applications

Synthesis and Identification

  • The compound has been synthesized and identified in various studies, contributing to our understanding of bile acid metabolism and structure. For instance, Shalon and Elliott (1976) synthesized a related bile acid to aid in the identification of trihydroxy acidic metabolites derived from beta-sitosterol, which helps in understanding bile acid structures and their derivatives (Shalon & Elliott, 1976).

Role in Bile Acid Biosynthesis

  • Bile acid treatment effects and bile acid biosynthesis pathways have been evaluated in specific medical conditions. Yamato et al. (2001) discussed the effects of bile acid treatment in a patient with 3beta-hydroxy-delta5-C27-steroid dehydrogenase deficiency, providing insights into the biosynthesis pathway of bile acids (Yamato et al., 2001).

Crystal Structure Analysis

  • Studies like Bertolasi et al. (2005) have reported the crystal structures of oxo-cholic acids, including variants of the compound , which is significant for understanding the molecular structure and properties of these bile acids (Bertolasi et al., 2005).

Role in Disease and Treatment

  • The compound has been investigated for its role in various diseases and as a treatment option. For example, Kurosawa et al. (2001) synthesized variants of this compound for studying beta-oxidation in bile acid biosynthesis, which is important for understanding metabolic diseases (Kurosawa et al., 2001).

Metabolism and Excretion Studies

  • Research has explored how this compound is metabolized and excreted, providing insights into human physiology and potential therapeutic uses. Summerfield, Billing, and Shackleton (1976) identified the compound in human urine and plasma during a study of bile acid excretion in cholestasis, offering information on human metabolism and potential diagnostic markers (Summerfield, Billing, & Shackleton, 1976).

Evolutionary and Comparative Studies

  • Studies have also looked at this compound in various species, contributing to our understanding of evolutionary biology. Haslewood (1971) investigated the bile of germ-free domestic fowl and pigs, including compounds similar to 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid, to understand the evolution of bile acids (Haslewood, 1971).

properties

IUPAC Name

(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-OJGXVJBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229501
Record name (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,7a,12a-Trihydroxy-5a-Cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid

CAS RN

15073-87-7
Record name (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15073-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3b,7a,12a-Trihydroxy-5a-Cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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